molecular formula C14H19NO3 B7474812 (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone

(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7474812
M. Wt: 249.30 g/mol
InChI Key: MUBKLZCJTLTAQH-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone also works by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an anti-inflammatory effect, which can help reduce inflammation in the body. In addition, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have an analgesic effect, which can help alleviate pain.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have a significant effect on the central nervous system and cancer cells, making it a potential candidate for the development of new therapies. However, one limitation of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential toxicity. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies should investigate the optimal dosage and administration of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone for the treatment of neurological disorders and cancer. In addition, further research should be conducted to investigate the potential toxicity of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and its effects on the body. Finally, studies should investigate the potential interactions of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone with other drugs and medications.
Conclusion:
In conclusion, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, which can help alleviate symptoms of neurological disorders and inhibit the growth of cancer cells. While (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications and its effects on the body.

Synthesis Methods

(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-Ethoxyphenylacetonitrile with 4-Hydroxypiperidine in the presence of sodium hydride and DMF. The resulting product is then treated with acetic anhydride in the presence of pyridine to yield (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone.

Scientific Research Applications

(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been the subject of scientific research for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an inhibitory effect on cancer cell growth, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13-5-3-11(4-6-13)14(17)15-9-7-12(16)8-10-15/h3-6,12,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKLZCJTLTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone

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